molecular formula C16H14ClNOS B2742367 5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 341967-90-6

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B2742367
CAS RN: 341967-90-6
M. Wt: 303.8
InChI Key: QTGCOYSIEIOSKM-UHFFFAOYSA-N
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Description

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (BCDBT) is a heterocyclic compound that is widely used in a variety of scientific applications. This compound is known for its unique properties and has been utilized in the synthesis of various drugs, as well as in the study of biological systems. BCDBT has been found to possess a variety of biochemical and physiological effects, and its synthesis method and mechanism of action are well understood.

Scientific Research Applications

Antimicrobial Activity

The thiazepinone structure, particularly with a chlorine substituent, has been associated with potent antimicrobial properties. This compound could be explored for its efficacy against various bacterial strains, especially those that have developed resistance to current antibiotics. The presence of the benzyl group may further influence the lipophilicity and thus the penetration of the compound into bacterial cells .

Anticancer Potential

Compounds with a benzothiazepinone core have shown promise in anticancer research. The electron-withdrawing chloro group may enhance the compound’s ability to interact with cancer cell DNA or proteins, potentially leading to cytotoxic effects. Research could focus on its action against specific cancer cell lines, such as MCF-7 or MDA-MB-231, to assess its viability as a cancer therapeutic agent .

Anti-Inflammatory Properties

The structural features of this compound suggest potential anti-inflammatory activity. The chloro and benzyl groups may contribute to inhibiting inflammatory pathways. Studies could investigate its effect on inflammatory markers and its potential as a treatment for chronic inflammatory diseases .

Antioxidant Effects

The benzothiazepinone ring system, particularly with substituents like chlorine, has been linked to antioxidant properties. This compound could be evaluated for its ability to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many diseases .

Analgesic Applications

Given the biological activity of similar heterocyclic compounds, this benzothiazepinone derivative might possess analgesic properties. Research could explore its effectiveness in pain management, potentially leading to the development of new pain relief medications .

Neuroprotective Effects

The compound’s potential neuroprotective effects could be another area of interest. Its structural similarity to known neuroprotective agents suggests it might help in the prevention or treatment of neurodegenerative disorders. Studies could focus on its ability to preserve neuronal integrity under stress conditions .

properties

IUPAC Name

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNOS/c17-13-6-7-15-14(10-13)18(16(19)8-9-20-15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGCOYSIEIOSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

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